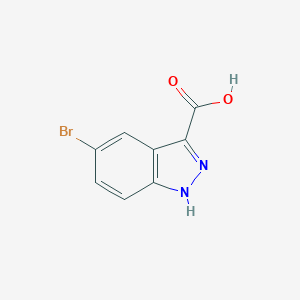

5-bromo-1H-indazole-3-carboxylic Acid

Overview

Description

5-Bromo-1H-indazole-3-carboxylic acid (CAS: 1077-94-7) is a halogenated indazole derivative with a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol. Structurally, it features a bromine substituent at position 5 and a carboxylic acid group at position 3 of the indazole core. This compound is synthesized via bromination of indazole-3-carboxylic acid in glacial acetic acid with bromine at 90°C, yielding a pale yellow crystalline solid with good efficiency (74–84.8% yield) . It is commercially available (e.g., BLDpharm, ≥97% purity) and stored at 2–8°C under dry conditions .

The carboxylic acid group at position 3 enables diverse derivatization, such as esterification or amide formation, making it a key intermediate in medicinal chemistry and materials science. For instance, it serves as a precursor for Suzuki coupling reactions to generate C-5-substituted indazoles . Its bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 5-bromo-1H-indazole-3-carboxylic Acid is the protein kinase . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

This compound and its derivatives function as protein kinase inhibitors . They interact with protein kinases, preventing them from adding phosphate groups to other proteins. This inhibition can alter the activity of the targeted proteins, leading to changes in cell behavior .

Biochemical Pathways

These could include pathways related to cell growth, division, and signal transduction .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and effectiveness .

Result of Action

The inhibition of protein kinases by this compound can lead to a variety of molecular and cellular effects. For instance, it may inhibit cell growth, which could potentially be useful in the treatment and prevention of diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells .

Biological Activity

5-Bromo-1H-indazole-3-carboxylic acid (CAS No. 1077-94-7) is a compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom and a carboxylic acid functional group. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

- Molecular Formula: CHBrNO

- Molecular Weight: 241.04 g/mol

- Key Functional Groups: Bromine atom at the 5th position, carboxylic acid at the 3rd position.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | No data available |

| H-bond Acceptors | 3 |

| H-bond Donors | 2 |

| Rotatable Bonds | 1 |

The biological activity of this compound is influenced by its chemical structure. The bromine atom enhances lipophilicity, facilitating membrane penetration, while the carboxylic acid group allows for hydrogen bonding with biological macromolecules. This interaction can modulate enzyme activity and influence various biochemical pathways.

Interaction with Biological Targets

The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation:

- Enzyme Inhibition: The hydrazide derivative of this compound can inhibit enzymes by binding to their active sites, thus modulating biochemical pathways that are crucial in disease mechanisms .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:

- Case Study: A series of indazole derivatives were evaluated for their ability to inhibit cancer cell proliferation. One derivative exhibited an IC value of less than 4.1 nM against FGFR1, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- Study Findings: In vitro studies have shown that indazole derivatives possess antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential:

- Research Evidence: Studies indicate that certain derivatives can reduce inflammation markers in cell cultures, suggesting a therapeutic role in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of indazole derivatives. The presence of specific substituents on the indazole ring influences potency and selectivity against various biological targets.

Key SAR Findings

| Compound | Target | IC (nM) |

|---|---|---|

| Indazole derivative A | FGFR1 | <4.1 |

| Indazole derivative B | EGFR T790M | 5.3 |

| Indazole derivative C | Aurora Kinases | 26 - 15 |

These findings highlight the importance of specific modifications in enhancing the biological activity of indazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents

5-Bromo-1H-indazole-3-carboxylic acid serves as a critical intermediate in the synthesis of several pharmaceuticals. It is particularly notable for its role in developing anti-cancer agents. Researchers have synthesized various derivatives of this compound to enhance potency and selectivity against cancer cell lines. For instance, studies have shown that derivatives exhibit promising results in inhibiting tumor growth through targeted mechanisms .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of indazole derivatives incorporating this compound. These compounds were evaluated for their anticancer activity, demonstrating significant inhibition of cell proliferation in various cancer types .

Biochemical Research

Enzyme Inhibition Studies

This compound is utilized in biochemical research to investigate enzyme inhibition and receptor binding. Its structure allows researchers to explore interactions with biological targets, aiding the development of targeted therapies for diseases such as diabetes and neurodegenerative disorders .

Case Study: Mechanistic Insights

Research focusing on the binding affinity of this compound to specific enzymes has provided insights into its potential as a lead compound for drug development. The findings suggest that modifications to the carboxylic acid group can enhance binding efficacy and selectivity .

Material Science

Novel Materials Development

In material science, this compound is explored for creating innovative materials, including polymers and coatings. Its unique chemical structure contributes to properties that are beneficial for developing advanced materials with specific functionalities .

Case Study: Polymer Synthesis

Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical properties. These advancements open avenues for applications in electronics and coatings .

Analytical Chemistry

Standardization in Chromatography

The compound is employed as a standard in chromatographic techniques, facilitating the accurate quantification of similar compounds in complex mixtures. Its stability under various conditions makes it an ideal candidate for use in analytical methods .

Case Study: Method Development

A study demonstrated the application of this compound as a reference standard in high-performance liquid chromatography (HPLC), leading to enhanced sensitivity and resolution when analyzing pharmaceutical formulations .

Agrochemical Applications

Development of New Agrochemicals

The potential use of this compound in agrochemical development is being investigated, particularly for pest control solutions. Its biological activity suggests that it may serve as a lead compound for formulating new pesticides or herbicides .

Case Study: Pest Control Efficacy

Research has indicated that derivatives of this compound exhibit insecticidal properties against common agricultural pests. Field trials are ongoing to evaluate their effectiveness compared to traditional agrochemicals .

Summary Table of Applications

| Application Area | Key Focus | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Anti-cancer agents | Significant inhibition of cancer cell proliferation |

| Biochemical Research | Enzyme inhibition studies | Enhanced binding efficacy through structural modifications |

| Material Science | Novel materials development | Improved thermal stability and mechanical properties |

| Analytical Chemistry | Standardization in chromatography | Enhanced sensitivity and resolution in HPLC |

| Agrochemical Applications | Development of new pesticides | Insecticidal properties against agricultural pests |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-bromo-1H-indazole-3-carboxylic acid to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use bromination of indazole-3-carboxylic acid in acetic acid at 80–90°C for 3–5 hours, followed by slow cooling to precipitate the product. Adjust stoichiometric ratios (e.g., bromine equivalents) to minimize side reactions .

- Solvent Selection: Polar aprotic solvents like DMF enhance solubility during alkylation steps, while acetic acid is optimal for bromination due to its protonating ability .

- Purification: Employ recrystallization from DMF/acetic acid mixtures or column chromatography (e.g., LC-prep) to isolate pure fractions. Monitor purity via HPLC-MS (≥97% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- Structural Confirmation: Use -NMR and -NMR to verify substituent positions (e.g., δ 8.66 ppm for indazole protons) and assess alkylation efficiency .

- Purity Assessment: HPLC-MS with reverse-phase C18 columns detects unreacted intermediates or byproducts. For crystallography, SHELX software refines X-ray diffraction data to confirm molecular packing and hydrogen-bonding networks .

- Thermal Stability: Differential scanning calorimetry (DSC) determines the melting point (290–292°C) and decomposition profile .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

- Variable Parameters: Yields (40–75%) depend on bromine source (e.g., vs. ), reaction time, and cooling rates. Systematic Design of Experiments (DoE) can identify optimal conditions .

- Troubleshooting Incomplete Reactions: Add NaH in excess (3.2 equiv) to ensure deprotonation of the indazole nitrogen and carboxylic acid group. For stalled alkylation, supplement with additional alkyl halide (e.g., 1-bromobutane) and monitor via HPLC-MS .

Q. What computational methods support the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Predict binding affinities for targets like cytochrome P450 enzymes (CYP1A2, CYP3A4) by modeling interactions at active sites. Use TPSA (Topological Polar Surface Area) and Log S (solubility) to optimize pharmacokinetics .

- QSAR Modeling: Corrogate substituent effects (e.g., bromine at position 5) with inhibitory activity against α-glucosidase or cholinesterase. Validate predictions with enzymatic assays (IC values) .

Q. How can researchers mitigate solubility challenges during biological testing of this compound derivatives?

Methodological Answer:

- Formulation Strategies: Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Adjust pH to ionize the carboxylic acid group (pKa ~3–4) .

- Prodrug Design: Synthesize methyl ester or amide derivatives (e.g., 5-bromo-1H-indazole-3-carboxamide) to improve membrane permeability. Hydrolyze in vivo using esterases .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of 5-Bromo-1H-indazole-3-carboxylic Acid and Analogues

Physicochemical Properties

Table 2: Physicochemical Comparison

Research Findings and Challenges

- Regioselectivity Issues : Esterification of this compound can yield unexpected products (e.g., 1-methyl derivative 9 ) due to competing N-alkylation .

- Synthetic Optimization : Pd(OAc)₂/CsF systems improve Suzuki coupling yields (70–85%) compared to Pd(PPh₃)₄ .

- Toxicity : The compound has hazard codes H302/H315 (harmful if swallowed; skin irritation), necessitating careful handling .

Properties

IUPAC Name |

5-bromo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJVXOOGGBPVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428123 | |

| Record name | 5-bromo-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-94-7 | |

| Record name | 5-bromo-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.